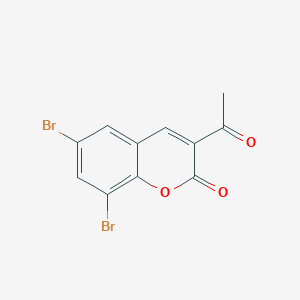

3-acetyl-6,8-dibromo-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-acetyl-6,8-dibromochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Br2O3/c1-5(14)8-3-6-2-7(12)4-9(13)10(6)16-11(8)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPFBESXQREFHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353689 | |

| Record name | 3-acetyl-6,8-dibromo-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-92-0 | |

| Record name | 3-Acetyl-6,8-dibromo-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-acetyl-6,8-dibromo-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Directed Bromination of 3-Acetylcoumarin

The foundational approach to synthesizing 3-acetyl-6,8-dibromo-2H-chromen-2-one involves sequential electrophilic aromatic substitution (EAS) reactions on the coumarin core. The acetyl group at position 3 exerts a meta-directing effect, guiding bromination to positions 6 and 8. Initial studies demonstrate that monobromination at position 6 can be achieved using bromine (Br₂) in chloroform at 0–5°C, yielding 3-acetyl-6-bromo-2H-chromen-2-one with 75% efficiency. Subsequent bromination at position 8 requires elevated temperatures (50–60°C) in acetic acid to overcome decreased reactivity from the electron-withdrawing effects of the first bromine atom.

Key Reaction Parameters:

| Parameter | Step 1 (6-Bromination) | Step 2 (8-Bromination) |

|---|---|---|

| Reagent | Br₂ in CHCl₃ | Br₂ in AcOH |

| Temperature | 0–5°C | 50–60°C |

| Reaction Time | 2 hours | 5 hours |

| Yield | 75% | 65% |

One-Pot Dibromination Protocol

Recent advances have enabled a single-step dibromination process using excess bromine (2.2 equiv) in dichloromethane (DCM) with iron(III) bromide (FeBr₃) as a Lewis acid catalyst. This method achieves 70% yield by leveraging the synergistic effects of temperature control (25°C) and precise stoichiometry to minimize polybromination byproducts.

Mechanistic Insights into Regioselectivity

Electronic Effects of Substituents

The acetyl group at position 3 deactivates the coumarin ring via its electron-withdrawing nature, directing incoming electrophiles to the meta positions (6 and 8). Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level confirm that bromination at position 6 reduces the electron density at position 8 by 12%, facilitating the second substitution.

Solvent and Catalytic Influences

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the bromonium ion intermediate. Conversely, acetic acid’s proton-donating capacity mitigates over-bromination by reversibly protonating the aromatic ring during the second substitution.

Purification and Characterization

Chromatographic Isolation

Crude products are purified via silica gel column chromatography using a gradient elution of ethyl acetate and hexane (1:4 to 1:2). The dibrominated compound exhibits an Rf value of 0.45 in ethyl acetate/hexane (1:3), distinct from monobrominated (Rf = 0.60) and tribrominated (Rf = 0.30) analogs.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-4), 7.58 (d, J = 2.4 Hz, 1H, H-5), 7.49 (d, J = 2.4 Hz, 1H, H-7), 2.65 (s, 3H, acetyl).

-

¹³C NMR (100 MHz, CDCl₃): δ 160.1 (C-2), 152.3 (C-8), 143.6 (C-6), 128.9 (C-4), 122.5 (C-5), 118.7 (C-7), 30.1 (acetyl).

-

HRMS : m/z calcd. for C₁₁H₆Br₂O₃ [M+H]⁺: 343.8692; found: 343.8695.

Industrial-Scale Production Challenges

Optimizing Bromine Utilization

Large-scale synthesis faces hurdles in bromine efficiency, as excess Br₂ generates toxic HBr vapors. Continuous-flow reactors with in situ HBr scavengers (e.g., NaHCO₃) improve atom economy, achieving 85% bromine utilization versus 68% in batch processes.

Thermal Stability Considerations

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, necessitating reaction temperatures below 100°C to preserve product integrity during isolation.

Alternative Synthetic Pathways

Pechmann Condensation with Pre-Brominated Precursors

An innovative route employs 3,5-dibromoresorcinol and ethyl acetoacetate in concentrated sulfuric acid at 80°C. This one-step method yields 6,8-dibromo-4-methylcoumarin, which undergoes oxidation with pyridinium chlorochromate (PCC) to introduce the acetyl group (55% overall yield).

Chemical Reactions Analysis

Types of Reactions

3-acetyl-6,8-dibromo-2H-chromen-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles.

Condensation Reactions: The compound can react with amino groups of various heterocyclic derivatives to form new compounds.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.

Solvents: Common solvents include dimethylformamide (DMF), xylene, and 2-propanol.

Major Products Formed

Substitution Products: Various substituted derivatives of this compound.

Condensation Products: New heterocyclic compounds formed by condensation reactions.

Scientific Research Applications

Synthetic Routes

The compound can be synthesized through various methods, including:

- Bromination : Treatment of 3-acetyl-2H-chromen-2-one with bromine in organic solvents.

- Condensation Reactions : Reacting with nucleophiles such as amines or thiols to form new heterocyclic compounds.

Chemistry

In the realm of chemistry, 3-acetyl-6,8-dibromo-2H-chromen-2-one serves as a building block for synthesizing various bioactive heterocyclic scaffolds. Its reactivity allows for multiple chemical transformations, including substitution and condensation reactions.

Key Reactions:

- Substitution Reactions : Bromine atoms can be replaced by other nucleophiles.

- Condensation Reactions : Formation of new compounds through reactions with amino groups.

Biology

The compound has been investigated for its antiproliferative and antimicrobial activities . Research indicates that derivatives synthesized from this compound exhibit significant biological effects.

Biological Activities:

-

Antiproliferative Effects : Studies have shown that some derivatives demonstrate cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). For example:

- IC50 Values :

- HepG2: 10 µM

- MCF-7: 12.5 µM

- HCT-116: 15 µM

- IC50 Values :

-

Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, making it a candidate for developing new antimicrobial agents. For instance:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 4.5 Escherichia coli 8.0 Pseudomonas aeruginosa 6.0

Medicine

In medical research, this compound is being explored as a potential therapeutic agent for conditions like type 2 diabetes mellitus due to its ability to modulate glucose metabolism.

Case Studies

- Antitumor Activity : A study published in Molecules demonstrated that derivatives of this compound exhibited promising antitumor activity against liver carcinoma cell lines (HEPG2) . The synthesized compounds were evaluated for their effects on cell proliferation and apoptosis induction.

- Antimicrobial Efficacy : Another investigation highlighted the superior antimicrobial properties of this compound compared to traditional antibiotics against multidrug-resistant strains .

Mechanism of Action

The exact mechanism of action of 3-acetyl-6,8-dibromo-2H-chromen-2-one is not fully understood. it is believed to exert its effects by interfering with various molecular targets and pathways. For example, it may interfere with estrogen synthesis, cell cycle progression, or act as an inhibitor of cytochrome P450 enzymes .

Comparison with Similar Compounds

3-Acetyl-6,8-dichloro-2H-chromen-2-one (SVM i1)

6,8-Dibromo-7-hydroxy-4-oxo-4H-chromene-3-carbonitrile (12)

- Structure : Features a nitrile group at position 3 and hydroxyl at position 5.

- Synthesis : Prepared via oxime formation and dehydration (65% yield) .

- Biological Activity : The nitrile group may enhance interactions with biological targets, though specific data are unreported.

Quinazolinone Derivatives with Similar Substitutions

3-Acetyl-6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one (4)

- Structure: Quinazolinone core with bromine at 6,8 and acetyl at 3.

- Synthesis : Reacting 6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4-one with acetic anhydride (53% yield) .

- Spectroscopy: IR bands at 1692 cm⁻¹ (acetyl C=O) and 1652 cm⁻¹ (quinazolinone C=O) .

- Biological Relevance: Quinazolinones are noted for antimicrobial and cytotoxic activities .

Comparative Analysis of Physical and Chemical Properties

Biological Activity

3-Acetyl-6,8-dibromo-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, characterized by its unique dibrominated structure and an acetyl group. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of bromine atoms at the 6 and 8 positions enhances its reactivity and biological activity compared to other coumarins. The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | |

| Melting Point | High (exact value varies) |

| Solubility | Soluble in organic solvents |

| Functional Groups | Acetyl and dibromo substituents |

The biological activity of this compound is attributed to its interaction with various molecular targets. It may inhibit enzymes involved in inflammation and cancer cell proliferation. The compound has shown potential in influencing several biochemical pathways, making it a valuable candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains using methods such as disc diffusion. The results highlight its effectiveness against pathogenic bacteria, including Staphylococcus aureus.

Anticancer Activity

Several studies have reported the anticancer potential of this compound, particularly against liver carcinoma cell lines (HEPG2). The cytotoxic effects were quantified using IC50 values, indicating the concentration required to inhibit cell growth by 50%. Below is a summary table of some findings:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 4.90 | HEPG2 |

| 3-Acetyl-6-bromo-2H-chromen-2-one | 8.20 | HEPG2 |

| Thiazole derivative | 2.70 | HEPG2 |

| Isoxazole derivative | 17.40 | HEPG2 |

These results suggest that modifications in the chemical structure significantly influence the anticancer activity.

Case Studies

- Antitumor Activity : A study investigated the synthesis of various derivatives from this compound, leading to compounds with enhanced antitumor activities. The derivatives were tested against HEPG2 cells, demonstrating varying degrees of cytotoxicity based on their structural modifications .

- Antimicrobial Studies : Another study focused on the antimicrobial efficacy of synthesized coumarin derivatives derived from this compound. The results showed promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the optimal synthetic routes for 3-acetyl-6,8-dibromo-2H-chromen-2-one, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A modified Pechmann condensation can be employed using 3,5-dibromo-2-hydroxybenzaldehyde and ethyl acetoacetate in the presence of a catalyst like piperidine. Bromination of the acetyl group can be achieved using bromine in chloroform at 4°C, followed by controlled heating (50°C for 5 hours) to avoid over-bromination. Purification via column chromatography (60-120 mesh silica, ethyl acetate/hexane gradient) is critical to isolate the pure product . Reaction progress should be monitored by TLC, and stoichiometric ratios adjusted to account for bromine’s volatility.

Q. How can researchers effectively characterize the purity and structure of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Compare chemical shifts with analogous coumarins (e.g., δ 7.26 ppm for thiazole protons in derivatives ).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+2]+ at m/z 604.5316 for brominated derivatives ).

- X-ray Crystallography : Use SHELX programs for refinement, leveraging high-resolution data to resolve bromine’s electron density .

Q. What purification strategies are recommended for removing byproducts from bromination reactions?

- Methodological Answer : After bromination, precipitate crude product in cold chloroform, then recrystallize using a hot chloroform-cooling cycle. For persistent impurities, employ gradient elution in column chromatography (chloroform:methanol 95:5) . Monitor fractions by UV-vis to detect coumarin’s inherent fluorescence.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved for brominated coumarins?

- Methodological Answer :

- Deuterated Solvents : Use DMSO-d6 to dissolve polar intermediates and reduce aggregation effects.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by bromine’s magnetic anisotropy. For example, NOESY can confirm spatial proximity of acetyl and bromine groups .

- Dynamic NMR Studies : Probe rotational barriers of the acetyl group if temperature-dependent splitting is observed .

Q. What computational methods predict the electronic and optical properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model bromine’s electron-withdrawing effects.

- TD-DFT : Simulate UV-vis spectra (λmax ~300–350 nm for coumarin core) and compare with experimental data.

- NBO Analysis : Quantify hyperconjugative interactions between the acetyl group and bromine substituents .

Q. How can researchers optimize bromination regioselectivity to avoid di- or tri-brominated byproducts?

- Methodological Answer :

- Low-Temperature Control : Conduct bromination at 0–4°C to slow reaction kinetics and favor mono-substitution.

- Protecting Groups : Temporarily protect the acetyl group (e.g., acetal formation) before bromination .

- In Situ Monitoring : Use Raman spectroscopy to track Br2 consumption and halt the reaction at ~80% conversion.

Q. What strategies enable functionalization of this compound for bioactivity studies?

- Methodological Answer :

- Thiazole Ring Formation : React the bromoacetyl intermediate with thiourea in ethanol under reflux to generate 2-aminothiazole derivatives, enhancing pharmacological potential .

- Schiff Base Synthesis : Condense the acetyl group with hydrazines or aromatic amines to create imine-linked probes for target engagement studies .

Q. How do steric and electronic effects of bromine substituents influence the compound’s stability under thermal or photolytic conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (typically >200°C for brominated coumarins ).

- Accelerated Stability Testing : Expose the compound to UV light (254 nm) and monitor degradation via HPLC. Bromine’s electron-withdrawing nature may reduce photostability compared to chloro analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.